2-(Methylsulfamoyl)acetic acid
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Overview
Description
2-(Methylsulfamoyl)acetic acid is an organic compound with the molecular formula C3H7NO4S and a molecular weight of 153.16 g/mol . It is also known by its IUPAC name, [(methylamino)sulfonyl]acetic acid . This compound is characterized by the presence of a sulfonamide group attached to an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Mode of Action
It is known that acetic acid, a related compound, can induce pain sensation by causing a localized inflammatory response . It is possible that 2-(Methylsulfamoyl)acetic acid may have a similar mode of action, but this requires further investigation.
Biochemical Pathways
Acetic acid is known to be involved in various metabolic processes, including the production of organic acids in microbial biosynthetic pathways
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds such as acetic acid are known to cause structural alterations and increased stiffness of the cell wall in yeast, which could be a potential effect of this compound .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the production of organic acids, including acetic acid, by microbes is known to be influenced by factors such as pH and the presence of other organic acids . Similar environmental factors could potentially influence the action of this compound.
Preparation Methods
The synthesis of 2-(Methylsulfamoyl)acetic acid typically involves the reaction of methylamine with chloroacetic acid, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sulfonamide group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Methylsulfamoyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Methylsulfamoyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Comparison with Similar Compounds
2-(Methylsulfamoyl)acetic acid can be compared with other sulfonamide-containing compounds, such as:
Sulfanilic acid: Similar in structure but lacks the acetic acid moiety.
Methanesulfonamide: Contains a sulfonamide group but differs in the attached alkyl group.
N-Acetylsulfanilyl chloride: Contains both sulfonamide and acetic acid groups but in a different arrangement
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and applications.
Properties
IUPAC Name |
2-(methylsulfamoyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c1-4-9(7,8)2-3(5)6/h4H,2H2,1H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUWQECDOMVAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042583-72-1 |
Source
|
Record name | 2-(methylsulfamoyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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